molecular formula C13H8BrFO B1288368 2-Bromo-3'-fluorobenzophenone CAS No. 951885-65-7

2-Bromo-3'-fluorobenzophenone

Cat. No.: B1288368
CAS No.: 951885-65-7
M. Wt: 279.1 g/mol
InChI Key: BBDDPXLKWVKTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3’-fluorobenzophenone: is an organic compound with the molecular formula C13H8BrFO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’-fluorobenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromobenzoyl chloride and 3-fluorobenzene.

    Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction. In this reaction, 2-bromobenzoyl chloride reacts with 3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 2-Bromo-3’-fluorobenzophenone.

Industrial Production Methods

Industrial production of 2-Bromo-3’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: The Friedel-Crafts acylation is carried out in large reactors with precise control over temperature and reaction time.

    Continuous Flow Systems: Some industrial processes may use continuous flow systems to enhance efficiency and yield.

    Purification and Quality Control: The product is purified using industrial-scale techniques such as distillation and crystallization. Quality control measures ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’-fluorobenzophenone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the phenyl rings make the compound susceptible to electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

    Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzophenone derivatives.

    Nucleophilic Substitution: Substituted benzophenone derivatives with different functional groups.

    Reduction: Alcohol derivatives of benzophenone.

Scientific Research Applications

2-Bromo-3’-fluorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for medicinal compounds.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-fluorobenzophenone: Similar structure but with the fluorine atom in a different position.

    3-Bromo-2’-fluorobenzophenone: Similar structure but with the bromine and fluorine atoms swapped.

    4-Bromo-3’-fluorobenzophenone: Similar structure but with the bromine atom in a different position.

Uniqueness

2-Bromo-3’-fluorobenzophenone is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and potential applications. The combination of these substituents provides distinct electronic and steric effects, making it valuable for specific synthetic and research purposes.

Properties

IUPAC Name

(2-bromophenyl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDDPXLKWVKTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261020
Record name Methanone, (2-bromophenyl)(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-65-7
Record name Methanone, (2-bromophenyl)(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-bromophenyl)(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.